molecular formula C21H26F3N5 B10761172 Lorpiprazole CAS No. 1640293-37-3

Lorpiprazole

Cat. No.: B10761172
CAS No.: 1640293-37-3
M. Wt: 405.5 g/mol
InChI Key: BNRMWKUVWLKDQJ-YJBOKZPZSA-N
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Description

Lorpiprazole, marketed under the brand name Normarex, is an anxiolytic drug belonging to the phenylpiperazine group. It is primarily used for the treatment of major depressive disorder and anxiety. This compound functions as a serotonin antagonist and reuptake inhibitor, making it part of the same group as trazodone, nefazodone, and etoperidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lorpiprazole is synthesized through a multi-step process involving the reaction of 1-(3-trifluoromethylphenyl)piperazine with 1-(2-chloroethyl)-1H-1,2,4-triazole. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lorpiprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lorpiprazole has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of serotonin antagonists and reuptake inhibitors.

    Biology: Investigated for its effects on serotoninergic and adrenergic receptors.

    Medicine: Studied for its potential in treating major depressive disorder, anxiety, and other psychiatric conditions.

    Industry: Utilized in the development of new anxiolytic and antidepressant drugs

Mechanism of Action

Lorpiprazole exerts its effects by antagonizing the 5-HT2A and 5-HT2C serotoninergic receptors, as well as the alpha1 and alpha2 adrenergic receptors. It also inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft. This multi-receptor activity contributes to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Lorpiprazole is similar to other serotonin antagonists and reuptake inhibitors such as:

  • Trazodone
  • Nefazodone
  • Etoperidone

Uniqueness

This compound is unique due to its specific binding affinity for multiple serotonin and adrenergic receptors, which provides a broad therapeutic spectrum. Unlike some of its counterparts, this compound also exhibits a favorable side effect profile, making it a preferred choice in certain clinical scenarios .

Properties

IUPAC Name

(1S,8R)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRMWKUVWLKDQJ-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3C(=NN=C3[C@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025224
Record name Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lorpiprazole is a serotonin antagonist and reuptake inhibitor thus, its activity is performed by antagonizing the 5-HT2A and the 5-HT2C serotoninergic receptors as well as the alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors and at high doses, inhibiting the SERT serotonin transporter.
Record name Lorpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

108785-69-9, 1640293-37-3
Record name Lorpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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